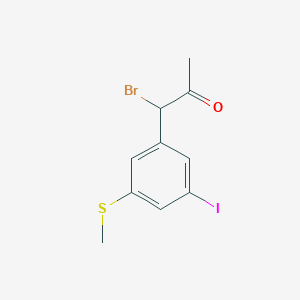
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Halogenation: The introduction of bromine and iodine atoms into the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate (CH3S-) as the nucleophile.
Ketone Formation: The propan-2-one moiety can be introduced through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.
化学反应分析
Types of Reactions: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
科学研究应用
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylthio group can influence its binding affinity and selectivity towards these targets. The propan-2-one moiety can also participate in hydrogen bonding or hydrophobic interactions, further affecting its mechanism of action.
相似化合物的比较
1-Bromo-1-(3-chloro-5-(methylthio)phenyl)propan-2-one: Similar structure with chlorine instead of iodine.
1-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one: Similar structure with fluorine instead of iodine.
1-Bromo-1-(3-iodo-5-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness: 1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and selectivity in chemical reactions. The methylthio group also adds to its versatility, allowing for various functional modifications.
生物活性
1-Bromo-1-(3-iodo-5-(methylthio)phenyl)propan-2-one, with the CAS number 1805713-50-1, is an organic compound characterized by a complex molecular structure. It has a molecular formula of C10H10BrIOS and a molecular weight of 385.06 g/mol. The compound features a bromine atom, an iodine atom, and a methylthio group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C10H10BrIOS |
| Molecular Weight | 385.06 g/mol |
| Functional Groups | Bromine, Iodine, Methylthio |
| Potential Applications | Antimicrobial, Anticancer |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of halogen atoms (bromine and iodine) is known to enhance the reactivity of organic compounds, potentially allowing them to disrupt bacterial cell membranes or interfere with metabolic processes in microorganisms.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies suggest that it may act as a protein kinase inhibitor , which plays a crucial role in cancer therapy by interfering with signaling pathways that promote tumor growth. The structural characteristics of the compound enable it to interact with specific biological targets, modulating enzyme activity or receptor binding.
Case Studies and Research Findings
- Protein Kinase Inhibition : A study demonstrated that derivatives of halogenated phenyl ketones could inhibit various protein kinases involved in cancer progression. The unique combination of bromine and iodine in this compound enhances its potential as a therapeutic agent against malignancies.
- Mechanisms of Action : Research has shown that halogenated compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways. This suggests that this compound may similarly affect cancer cell viability .
- Synergistic Effects : The combination of multiple halogens in the compound may produce synergistic effects that enhance its biological activity compared to non-halogenated analogs. This is particularly relevant in drug design where multi-target approaches are increasingly favored .
属性
分子式 |
C10H10BrIOS |
|---|---|
分子量 |
385.06 g/mol |
IUPAC 名称 |
1-bromo-1-(3-iodo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3 |
InChI 键 |
GDIUFRYDBTUTHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















